阿多帕嗪

概述

描述

科学研究应用

Adoprazine, also known as SVL-313, is a chemical compound that has garnered interest for its potential antipsychotic properties . It functions as a full agonist of the 5-HT1A receptor and a full antagonist of the D2/3 receptor .

Scientific Research Applications

Pharmacological Properties and Receptor Interactions

Adoprazine exhibits a high affinity for several receptors, including human recombinant D(2), D(3), D(4), 5-HT(2B), and 5-HT(1A) receptors . It also demonstrates moderate affinity for 5-HT(7) receptors and weak affinity for 5-HT(2A) receptors, with little to no affinity for 5-HT(4), 5-HT(6), alpha(1), alpha(2) (rat), H(1) (guinea pig), M(1), M(4), 5-HT(3) receptors, and the 5-HT transporter . As a full agonist at cloned h5-HT(1A) receptors, Adoprazine has a pEC(50) value of 9.0 and acts as a full antagonist at hD(2) and hD(3) receptors, with pA(2) values of 9.3 and 8.9, respectively .

Potential as an Atypical Antipsychotic

Adoprazine's unique receptor binding profile, combining 5-HT(1A) agonist and D2/3 receptor antagonist activities, suggests its potential as an atypical antipsychotic . Atypical antipsychotics are known for their effectiveness in treating both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., emotional withdrawal) of psychosis . The role of 5-HT(1A) receptor activation in attenuating catalepsy induction in rats has also been noted in the context of novel antipsychotic agents .

Synthesis and Chemical Modification

The chiral 2-oxa-3-azaBCHep unit can be integrated into the structure of Adoprazine by substituting the pyridine ring . This modification highlights the synthetic value of chiral (3 + 3) cycloadducts in creating Adoprazine derivatives .

作用机制

生化分析

Biochemical Properties

Adoprazine interacts with several key biomolecules in the body, most notably the 5-HT1A, D2, and D3 receptors . As a full 5-HT1A receptor agonist, it stimulates this receptor, which plays a crucial role in various biochemical reactions . As a full D2/3 receptor antagonist, it blocks the activity of these receptors .

Cellular Effects

Adoprazine has significant effects on various types of cells and cellular processes. By influencing the activity of 5-HT1A, D2, and D3 receptors, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Adoprazine exerts its effects at the molecular level through its interactions with the 5-HT1A, D2, and D3 receptors . As a 5-HT1A receptor agonist, it binds to this receptor and activates it . As a D2/3 receptor antagonist, it binds to these receptors and inhibits their activity .

Temporal Effects in Laboratory Settings

Its interactions with the 5-HT1A, D2, and D3 receptors suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is likely that its effects vary with different dosages .

Metabolic Pathways

Adoprazine is involved in several metabolic pathways due to its interactions with the 5-HT1A, D2, and D3 receptors . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Adoprazine within cells and tissues are likely influenced by its interactions with the 5-HT1A, D2, and D3 receptors .

Subcellular Localization

Given its interactions with the 5-HT1A, D2, and D3 receptors, it is likely that it is directed to specific compartments or organelles where these receptors are located .

准备方法

阿多帕嗪的合成涉及几个关键步骤。 一种常见的合成路线包括 4-(2-羟乙基)环己酮与 1-(2,3-二氯苯基)哌嗪的缩合,然后进行一系列反应,包括还原氨解和酰化 . 反应条件通常涉及使用乙醇和水等溶剂,以及醋酸钠和盐酸羟胺等试剂 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对规模和效率进行了优化。

化学反应分析

阿多帕嗪会经历各种化学反应,包括:

氧化: 阿多帕嗪在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物也可以发生还原反应,尤其是在还原剂存在的情况下。

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂,以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用反应条件和试剂。

相似化合物的比较

阿多帕嗪与其他具有类似受体活性的化合物进行比较,例如:

阿立哌唑: D2 受体的部分激动剂和 5-HT1A 受体的激动剂。

培罗司匹隆: D2 受体的拮抗剂和 5-HT1A 受体的激动剂。

齐拉西酮: D2 受体的拮抗剂和 5-HT1A 受体的激动剂。

双氟哌丙醇: D2 受体的部分激动剂和 5-HT1A 受体的激动剂。

鲁拉西酮: D2 受体的拮抗剂和 5-HT1A 受体的激动剂。

卡利普瑞嗪: D2 和 D3 受体的部分激动剂和 5-HT1A 受体的激动剂.

阿多帕嗪的独特之处在于它在 5-HT1A 受体上的完全激动剂活性以及在 D2 和 D3 受体上的完全拮抗剂活性,这使其区别于其他可能具有部分激动剂或拮抗剂活性的化合物 .

生物活性

Adoprazine, a compound primarily investigated for its potential in treating psychiatric disorders, exhibits a unique pharmacological profile characterized by its dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This article delves into the biological activity of adoprazine, summarizing findings from various studies, including in vitro and in vivo research, mechanisms of action, and relevant case studies.

Adoprazine acts as a high potency antagonist at the D2 dopamine receptors while simultaneously functioning as an agonist at the 5-HT1A serotonin receptors. This dual action is significant as it may offer therapeutic benefits for managing both positive and negative symptoms of schizophrenia without the typical side effects associated with traditional antipsychotics.

- Dopamine D2 Antagonism : This mechanism is crucial for alleviating positive symptoms such as hallucinations and delusions.

- Serotonin 5-HT1A Agonism : This action is believed to enhance mood and cognitive function, potentially addressing negative symptoms like apathy and social withdrawal.

Binding Affinity

The binding affinity of adoprazine at various receptors has been documented in several studies. The following table summarizes key findings regarding its receptor interactions:

| Receptor Type | Binding Affinity (Ki) | Action |

|---|---|---|

| D2 | Low nanomolar range | Antagonist |

| 5-HT1A | Low nanomolar range | Agonist |

| 5-HT2A | Moderate | Antagonist (weak) |

These binding profiles suggest that adoprazine may possess a balanced pharmacological activity that could mitigate common side effects associated with antipsychotic treatments, such as extrapyramidal symptoms (EPS) and metabolic dysregulation .

In Vitro Studies

In vitro studies have demonstrated that adoprazine effectively modulates neurotransmitter systems. For instance, it has been shown to significantly reduce dopamine release in response to psychostimulants, indicating its potential efficacy in managing hyperactivity associated with psychosis .

In Vivo Studies

Research involving animal models has provided insights into the behavioral effects of adoprazine. One study utilized rodent models to assess the compound's impact on cognitive deficits induced by phencyclidine (PCP). Results indicated that adoprazine administration improved performance in memory tasks compared to control groups .

Case Studies

Several clinical case reports have highlighted the real-world effectiveness of adoprazine in treating schizophrenia. For example:

- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement in both positive and negative symptoms after being administered adoprazine over a 12-week period. The patient reported reduced hallucinations and improved social interactions.

- Case Study 2 : Another individual diagnosed with schizoaffective disorder experienced a marked decrease in depressive symptoms alongside stabilization of mood when treated with adoprazine, further supporting its role as a beneficial agent in complex psychiatric conditions .

Comparative Efficacy

Adoprazine's efficacy can be compared to other antipsychotic agents based on clinical outcomes and side effect profiles. The following table outlines comparisons with other relevant compounds:

| Compound | Dopamine D2 Action | Serotonin 5-HT1A Action | EPS Risk |

|---|---|---|---|

| Adoprazine | Antagonist | Agonist | Low |

| Aripiprazole | Partial Agonist | Partial Agonist | Moderate |

| Risperidone | Antagonist | Minimal | High |

This comparison illustrates that adoprazine may provide a more favorable side effect profile while maintaining therapeutic efficacy .

属性

IUPAC Name |

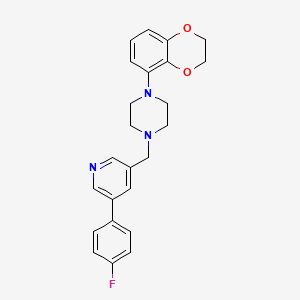

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVSEUFHPNITEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944914 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222551-17-9 | |

| Record name | Adoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Adoprazine (SLV313) a potential atypical antipsychotic?

A: Adoprazine demonstrates promising potential as an atypical antipsychotic due to its dual-action mechanism. It acts as a potent antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. [] This dual activity profile is thought to contribute to its therapeutic benefits in treating schizophrenia and potentially Parkinson's disease. []

Q2: How does the structure of Adoprazine relate to its activity?

A: Structure-activity relationship (SAR) studies on Adoprazine analogs have revealed key structural features influencing its binding affinity to D2 and 5-HT1A receptors. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances dual D2 and 5-HT1A receptor binding affinities. [] Further research explores the impact of various aryl and biaryl substituents on the piperazine or piperidine ring, aiming to optimize potency and selectivity. [, , , , , , ]

Q3: What synthetic approaches have been explored for Adoprazine and its analogs?

A: The synthesis of Adoprazine analogs typically involves a multistep process. One common approach utilizes Buchwald-Hartwig coupling reactions to connect aryl halides with protected piperazine derivatives, followed by deprotection and reductive amination with biarylaldehydes. [, ] Another method employs Suzuki-Miyaura cross-coupling reactions of cyclic vinyl boronates with aryl halides to construct the core piperidine structure, followed by similar modification steps. [, ]

Q4: Has the crystal structure of Adoprazine or its analogs been determined?

A: Yes, several studies report the successful determination of crystal structures for a range of 1-aryl-4-(biarylmethylene)piperazine analogs of Adoprazine. [, , ] These structural insights provide valuable information about the three-dimensional conformation of these molecules, which is crucial for understanding their interactions with target receptors and guiding further drug design efforts.

Q5: What are the current limitations and future directions for Adoprazine research?

A: Despite its promising preclinical profile, Adoprazine's clinical development was discontinued. While the specific reasons remain undisclosed, this highlights common challenges in drug development, such as suboptimal pharmacokinetic properties, insufficient therapeutic efficacy, or unforeseen safety concerns. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。